![molecular formula C16H15BrO B1292954 4'-Bromo-3-(3-methylphenyl)propiophenone CAS No. 898790-61-9](/img/structure/B1292954.png)
4'-Bromo-3-(3-methylphenyl)propiophenone
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Overview
Description
4'-Bromo-3-(3-methylphenyl)propiophenone is a brominated propiophenone derivative. While the specific compound is not directly studied in the provided papers, related bromophenols and brominated aromatic compounds are investigated for various properties and reactivities. These studies provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve palladium-catalyzed reactions, as seen in the study of 2-hydroxy-2-methylpropiophenone, which undergoes arylation with aryl bromides to yield tetraarylethanes and phenylisochromanones . Although the specific synthesis of this compound is not detailed, similar palladium-catalyzed methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques and X-ray diffraction, as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . The compound was analyzed using FT-IR, UV-Vis, and XRD, providing detailed information on its molecular geometry and intermolecular interactions. These techniques could similarly be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of bromine, which is an electron-withdrawing group. The study of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol derivative shows how these metals coordinate with the brominated ligand . This suggests that this compound could also form complexes with metals, altering its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse. For instance, bromophenols isolated from red algae exhibit potent antioxidant activity, as shown in cellular assays . Additionally, the electrochromic behavior of a brominated dithienothiophene derivative was studied, revealing its potential for color-switching applications . These studies indicate that this compound may also possess unique physical and chemical properties worthy of investigation.
Scientific Research Applications
Bromophenol Derivatives and Their Biological Activities : Bromophenol derivatives, including compounds structurally related to 4'-Bromo-3-(3-methylphenyl)propiophenone, have been isolated from various natural sources, such as red algae Rhodomela confervoides. These derivatives have been studied for their potential biological activities. Although specific activities related to this compound were not identified, the study of similar bromophenol compounds has revealed insights into their potential applications. For example, some bromophenol derivatives have been evaluated for their anticancer properties and antioxidant activities, although certain compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Synthesis of Pharmaceutical Intermediates : Research has also focused on the synthesis techniques of compounds structurally akin to this compound, which serve as important intermediates in pharmaceutical manufacturing. For instance, the synthesis of 4-benzyloxy propiophenone, which shares a similar propiophenone core structure, has been optimized through liquid-liquid-liquid phase-transfer catalysis. This method enhances the selectivity and efficiency of the synthesis process, contributing to greener chemical practices by minimizing waste. Such advancements highlight the importance of propiophenone derivatives in the synthesis of active pharmaceutical ingredients (APIs) (Yadav & Sowbna, 2012).
Antioxidant and Anticancer Activities of Bromophenol Derivatives : Further research on bromophenol derivatives has demonstrated significant antioxidant and anticancer activities. Methylated and acetylated derivatives of natural bromophenols have been synthesized and shown to ameliorate oxidative damage and induce apoptosis in cancer cells, indicating their potential as therapeutic agents. These findings suggest a broader application of bromophenol derivatives, including those related to this compound, in drug development for various diseases (Dong et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can then interact with its targets in the body .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, such as the formation of oximes and hydrazones .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can affect their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJITOSGOSLRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644070 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-61-9 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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